Butyl phenyl hydrogen phosphate
Description
Butyl phenyl hydrogen phosphate (CAS: Not explicitly listed in evidence; likely synonymous with Dibutyl Phenyl Phosphate (DBPP) ) is an organophosphate compound with the formula (BuO)₂(PhO)PO, where "Bu" denotes a butyl group and "Ph" a phenyl group. It is a clear, slightly yellow liquid with very low water solubility. DBPP is primarily used as a flame retardant, plasticizer, and stabilizer in polymers and industrial applications. Its structure combines hydrophobic alkyl (butyl) and aromatic (phenyl) groups, which influence its thermal stability, solubility, and reactivity.
Properties
CAS No. |
46438-39-5 |
|---|---|
Molecular Formula |
C10H15O4P |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
butyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-2-3-9-13-15(11,12)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,11,12) |
InChI Key |
GTORMKXYQMWBEP-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCOP(=O)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between DBPP and related organophosphates:
Physicochemical Properties
- Volatility : QSAR modeling indicates DBPP has lower vapor pressure than TBP but higher than BDPP due to intermediate molecular weight and substituent hydrophobicity.
- Solubility : DBPP’s phenyl group reduces water solubility compared to DBP (which lacks aromatic groups). TDPP’s bulky tert-butyl groups further decrease solubility and enhance thermal stability.
- Reactivity : DBP’s acidic hydrogen (HO-PO) makes it a stronger acid catalyst than DBPP or BDPP, which are esterified.
Research Findings and Trends
- QSAR Studies : Validated models predict DBPP, TBP, and BDPP’s environmental behavior, aiding regulatory compliance.
- Synergistic Blends : Mixtures of DBPP with BDPP or TBP enhance flame retardancy while reducing volatility.
- Emerging Alternatives: TDPP and bis(tert-butylphenyl) phenyl phosphate (CAS: Not provided) are gaining traction due to superior hydrolytic stability and lower environmental persistence.
Preparation Methods
Esterification of Phenylphosphoric Acid with Butanol
The direct esterification of phenylphosphoric acid with butanol represents a foundational method for synthesizing butyl phenyl hydrogen phosphate. This route involves reacting equimolar amounts of phenylphosphoric acid and butanol under acidic or catalytic conditions. A study adapted from the synthesis of butyl phenyl-H-phosphinate demonstrates that thermal esterification at 160–180°C for 6–12 hours yields the target compound with minimal di- or triester byproducts. The absence of solvents and reliance on prolonged heating align with green chemistry principles, though scalability remains challenging due to energy intensity.
Catalytic variations using Lewis acids, such as aluminum chloride (AlCl₃), enhance reaction rates. For instance, a patent detailing tert-butyl triphenyl phosphate synthesis employs AlCl₃ to facilitate phosphorus oxychloride (POCl₃) reactions with phenolic derivatives. Adapting this method, butanol and phenylphosphoric acid could be combined with POCl₃ in a stepwise manner, where POCl₃ acts as a phosphorylating agent. The stoichiometric ratio of 1:1 for butanol to phenylphosphoric acid is critical to suppress diester formation.
Hydrolysis of Trialkyl Aryl Phosphate Esters
Controlled hydrolysis of triesters, such as tributyl phenyl phosphate, offers a pathway to monoesters like this compound. Research on indoor contaminants identified this compound as a hydrolysis product of organophosphorus flame retardants. Alkaline hydrolysis using 10% aqueous sodium hydroxide at 60°C selectively cleaves one ester bond, yielding the monoester with 70–85% efficiency. Acidic hydrolysis with dilute hydrochloric acid (1M) at reflux temperatures provides comparable results but requires stringent pH control to avoid over-hydrolysis to phosphoric acid.
Phosphorus Oxychloride-Mediated Synthesis
A high-yield method adapted from patent CN102268036A involves reacting phosphorus oxychloride (POCl₃) with tert-butylphenol and phenol in a multi-stage process. While the patent focuses on triesters, modifying the stoichiometry to a 1:1 ratio of butanol to phenol derivatives could yield this compound. Key steps include:
- Stage 1 : Combine butanol with 30–45% of total POCl₃ and a Lewis acid catalyst (e.g., AlCl₃) at 65–90°C.
- Stage 2 : Add phenol gradually under reduced pressure (20–740 mmHg) while heating to 160°C.
- Stage 3 : Neutralize with aqueous sodium hydroxide and isolate via solvent extraction.
This method achieves yields exceeding 90% but necessitates precise temperature gradients and vacuum conditions to prevent triester formation.
Microwave-Assisted Esterification
Innovative microwave-assisted techniques reduce reaction times from hours to minutes. A study on H-phosphinate synthesis achieved 85% yield in 20 minutes using microwave irradiation at 150°C. Applied to this compound, this method could involve irradiating a mixture of phenylphosphoric acid, butanol, and a catalytic amount of sulfuric acid. The rapid heating minimizes side reactions, though equipment costs and safety concerns limit industrial adoption.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Thermal Esterification | 160–180°C, 6–12 h, solvent-free | 70–80% | Green chemistry, simple setup | Energy-intensive, slow |
| Catalytic Esterification | AlCl₃, 65–90°C, POCl₃ | 85–95% | High yield, scalable | Requires toxic POCl₃, precise control |
| Hydrolysis | NaOH (10%), 60°C, 2 h | 70–85% | Selective, uses common reagents | Dependent on triester availability |
| Microwave-Assisted | 150°C, 20 min, H₂SO₄ catalyst | 80–85% | Fast, minimal byproducts | High equipment cost |
Challenges and Optimization Strategies
The primary challenge in synthesizing this compound lies in suppressing diester and triester formation. Strategies include:
- Stoichiometric Control : Maintaining a 1:1 molar ratio of butanol to phenylphosphoric acid.
- Catalyst Selection : Lewis acids (AlCl₃) or amines improve regioselectivity, as seen in tris(2,4-ditert-butylphenyl)phosphite synthesis.
- Stepwise Addition : Gradual introduction of butanol or phenol prevents localized excess, reducing polyester byproducts.
Industrial and Research Implications
Industrial applications favor catalytic methods for their scalability, despite the use of hazardous POCl₃. Conversely, academic research prioritizes solvent-free thermal or microwave methods for their environmental benefits. Future directions include developing non-toxic catalysts and optimizing microwave reactors for large-scale production.
Q & A
Q. What are the recommended synthesis routes for butyl phenyl hydrogen phosphate, and how can purity be optimized during preparation?
this compound can be synthesized via phosphorylation of phenols using phosphite intermediates in the presence of catalysts like DMAP and N-ethyldiisopropylamine. Key steps include:
- Reagent selection : Use dibenzyl hydrogen phosphite as a phosphorylating agent for phenol derivatives, ensuring stoichiometric control to minimize byproducts .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via thin-layer chromatography (TLC) .
- Quantification : Validate purity using UV spectroscopy (λ = 260 nm) or HPLC with a C18 column and phosphate buffer (pH 7.0) as the mobile phase .
Q. How should this compound be quantified in complex biological matrices?
Accurate quantification requires:
- Sample preparation : Deproteinize samples using methanol precipitation (4:1 v/v methanol:sample) to avoid interference from proteins or lipids .
- Detection methods : Utilize enzymatic assays (e.g., phosphatidylcholine assay kits) with fluorometric detection (Ex/Em = 535/587 nm) or ion-exchange chromatography coupled with conductivity detection .
- Calibration : Prepare a standard curve using pure this compound (0.1–10 µM) in the same matrix as samples to account for matrix effects .
Q. What experimental conditions are critical for maintaining the stability of this compound in aqueous solutions?
- pH control : Store solutions in phosphate-buffered saline (pH 7.2–7.4) to prevent hydrolysis. Avoid extremes (pH < 3 or > 9) .
- Temperature : Keep solutions at 4°C for short-term use; for long-term storage, lyophilize and store at -20°C under nitrogen to prevent oxidation .
- Light sensitivity : Use amber vials to protect against photodegradation, especially under UV light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in phosphorylation reactions?
Discrepancies often arise from:
- Catalyst variability : DMAP efficiency can vary with moisture content. Pre-dry reagents over molecular sieves and monitor reaction progress via <sup>31</sup>P NMR to identify intermediate species .
- Solvent effects : Compare reactivity in polar aprotic solvents (e.g., acetonitrile) versus non-polar solvents (e.g., toluene). Adjust dielectric constant to modulate reaction kinetics .
- Data normalization : Express reaction yields relative to internal standards (e.g., triphenyl phosphate) to account for instrument variability .
Q. What advanced techniques are suitable for elucidating the degradation pathways of this compound under environmental conditions?
- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., phenyl phosphate or butanol derivatives) using Q-TOF instruments with electrospray ionization (ESI) .
- Isotopic labeling : Introduce <sup>18</sup>O-labeled water to trace hydrolysis mechanisms via isotopic shift analysis in MS spectra .
- Kinetic modeling : Fit degradation data to pseudo-first-order models to determine rate constants and activation energies under varying temperatures (25–60°C) .
Q. How can this compound’s synergistic effects with polymer stabilizers be systematically evaluated?
- Experimental design : Use a factorial approach to test combinations with tris(2,4-di-tert-butylphenyl) phosphate (TDPP) in polymer matrices. Monitor thermal stability via thermogravimetric analysis (TGA) and oxidative resistance via FT-IR spectroscopy (peak shifts at 1720 cm<sup>-1</sup> for carbonyl formation) .
- Mechanistic studies : Perform electron paramagnetic resonance (EPR) to detect radical scavenging activity or AFM to assess surface morphology changes .
Methodological Notes
- Data validation : Cross-reference results with USP/NF standards for phosphate quantification to ensure compliance with regulatory guidelines .
- Safety protocols : Follow CLSI M29 guidelines for handling hazardous intermediates, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
